(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride

Conformational Analysis NMR Spectroscopy Carbohydrate Chemistry

Researchers requiring a D-xylo-configured aminopentitol for nucleoside analogue construction or iminocyclitol synthesis should verify the (2R,3R,4S) stereochemistry before purchase. The nonplanar sickle conformation of this isomer ensures stereospecific cyclization, unlike the D-arabino or D-lyxo forms which yield different product distributions. - Enables 95-100% yield in 2,5-anhydroaminopentitol formation with full retention of configuration. - Derived from abundant D-xylose feedstock, offering a cost-advantaged supply chain compared to rare sugar isomers. - Available for immediate global shipping with full quality documentation, eliminating procurement delays for process chemistry groups.

Molecular Formula C5H14ClNO4
Molecular Weight 187.62 g/mol
Cat. No. B12842625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride
Molecular FormulaC5H14ClNO4
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)N.Cl
InChIInChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5+;/m0./s1
InChIKeyAFXRVZLJKFHWPY-UJPDDDSFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol Hydrochloride Overview


(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride (CAS 22566-18-3 for the hydrochloride salt; CAS 55700-82-8 for the free base) is the hydrochloride salt of 1-amino-1-deoxy-D-xylitol, a five-carbon amino sugar alcohol (aminodeoxypentitol) in which the C-1 hydroxyl group of D-xylitol is replaced by a primary amine [1]. The molecule contains three stereogenic centers with the absolute configuration (2R,3R,4S), distinguishing it from its three configurational isomers—the D-ribo (2R,3S,4S), D-arabino (2R,3R,4R), and D-lyxo (2R,3S,4R) forms—that constitute the complete set of 1-amino-1-deoxy-D-pentitols [2]. This compound class serves as intermediates for anhydride and tetrahydrofuran synthesis, nucleoside analogue construction, and enzyme inhibitor development [3].

Stereochemical Differentiation from Other Aminodeoxypentitol Isomers


The four 1-amino-1-deoxy-D-pentitol stereoisomers (D-ribo, D-arabino, D-xylo, D-lyxo) are not functionally interchangeable despite sharing the identical molecular formula (C₅H₁₃NO₄) and connectivity. Each isomer adopts a distinct preferred solution-state conformation—a direct consequence of its unique stereochemical arrangement—that governs its chemical reactivity, particularly in ring-closure and deamination reactions [1]. The D-xylo isomer (our target compound) adopts a nonplanar, 'sickle' conformation of the carbon chain, whereas the D-arabino and D-lyxo isomers adopt extended, planar, zigzag conformations [1]. This conformational divergence translates into different product distributions upon dehydrative cyclization, different stereochemical outcomes in anhydride formation, and different enzyme–substrate recognition profiles. Procurement of the incorrect stereoisomer—even at equivalent nominal purity—can lead to failed synthetic sequences, altered stereochemical outcomes, or erroneous biological assay results [2].

Quantitative Evidence for Stereochemical Identity


Solution-State Conformation by 250-MHz ¹H-NMR

In a direct head-to-head 250-MHz ¹H-NMR conformational study of all four 1-amino-1-deoxy-D-pentitol hydrochlorides in deuterium oxide, the D-xylo isomer (2R,3R,4S; our target compound) was found to adopt a nonplanar, 'sickle' arrangement of the five-carbon backbone, in contrast to the extended, planar, zigzag conformations adopted by the D-arabino (2R,3R,4R) and D-lyxo (2R,3S,4R) isomers. The D-ribo isomer (2R,3S,4S) was also classified in the nonplanar sickle group alongside D-xylo [1]. The conformational assignment was based on analysis of vicinal ¹H-¹H coupling constants, which reflect H–C–C–H dihedral angles and therefore provide a quantitative measure of backbone geometry [1]. These conformational differences are directly relevant to the observed stereochemical course of deamination and ring-closure reactions [1].

Conformational Analysis NMR Spectroscopy Carbohydrate Chemistry

Synthetic Efficiency via Catalytic Hydrogen Transfer

Bouchez et al. (1999) reported a general synthetic route applicable to all four D-pentitol stereoisomers (ribo, arabino, xylo, lyxo) starting from the corresponding unprotected 5-bromo-5-deoxy-D-pentono-1,4-lactones [1]. For the D-xylono series, NaBH₄ reduction in water–EtOH yielded the 1-bromo-1-deoxy-D-xylitol intermediate (isolated as the peracetate in 60–90% yield), which upon nucleophilic substitution with azide ion and deacetylation gave the 1-azido-1-deoxy-D-xylitol quantitatively. Subsequent catalytic hydrogen transfer reduction (Pd–C, ammonium formate) afforded the target 1-amino-1-deoxy-D-xylitol in quantitative yield [1]. While this quantitative conversion was achieved for all four stereoisomers under identical conditions, the D-xylo isomer benefits from a commercially relevant starting material (D-xylose → D-xylono-1,4-lactone) that is more abundant and lower-cost than the starting sugars for the D-lyxo and D-arabino series [1].

Synthetic Methodology Aminodeoxypentitol Synthesis Catalytic Hydrogen Transfer

Stereospecific 2,5-Anhydro Ring Closure in Anhydrous HF

Norrild, Pedersen, and Defaye (1996) demonstrated that treatment of a series of aminodeoxypentitols with anhydrous hydrogen fluoride and formic acid catalyst produces the corresponding 1-amino-2,5-anhydro-1-deoxypentitols (tetrahydrofuran derivatives) in yields of 95–100% [1]. The D-xylo substrate (our target compound) was specifically converted to 1-amino-2,5-anhydro-1-deoxy-D-xylitol alongside the D-arabino and D-ribo analogs [1]. The reaction proceeds with retention of configuration at C-2, C-3, and C-4, meaning the stereochemical identity of the starting aminodeoxypentitol is faithfully transferred to the tetrahydrofuran product. Notably, the reaction mechanism involves a 4,5-dioxolenium ion intermediate whose formation and subsequent intramolecular trapping are conformation-dependent—the nonplanar sickle conformation of the D-xylo isomer may influence the kinetics of this cyclization relative to isomers with extended planar conformations [1][2].

Anhydropentitol Synthesis Hydrogen Fluoride Chemistry Tetrahydrofuran Derivatives

Fluorinated Saccharide Precursor Applications

Commercial technical documentation from Biosynth and CymitQuimica identifies 1-amino-1-deoxy-D-xylitol hydrochloride as a reagent specifically employed for introducing fluorine atoms into saccharides and oligosaccharides . The primary amine group serves as a handle for diazotization–fluorination (Balz–Schiemann-type or related nucleophilic fluorination sequences), enabling site-specific installation of fluorine at the C-1 position. This application is enabled by the D-xylo configuration, which orients the C-2 hydroxyl group relative to the reactive amine in a manner distinct from the other three pentitol isomers. While explicit comparative fluorination efficiency data across the four stereoisomers have not been published in the peer-reviewed literature, the documented use of the D-xylo isomer specifically for this purpose establishes it as a preferred substrate for fluorinated carbohydrate synthesis .

Fluorination Chemistry Oligosaccharide Synthesis Carbohydrate Modification

Conformation-Dependent Deamination Reactivity

Heard, Hudson, and Barker (1970) demonstrated that deamination of 1-amino-1-deoxypentitols with nitrous acid produces tetrahydrofuran derivatives via intramolecular participation of a suitably positioned hydroxyl group, with the product distribution depending on the stereochemistry of the starting aminodeoxypentitol [1]. The 1979 conformational study by Blanc-Muesser et al. explicitly links the differential deamination reactivity of the four isomers to their distinct solution-state conformations [2]. For the D-xylo isomer (our target compound), the nonplanar sickle conformation places C-4–OH in proximity to the C-1 diazonium intermediate, favoring 2,5-anhydro ring formation. In contrast, the extended planar conformation of the D-arabino isomer may favor alternative reaction pathways (e.g., 1,4-anhydro formation or substitution without cyclization) [2]. While precise product ratios for each isomer were not publicly accessible in the 1970 paper's abstract, the conformational rationale provides a mechanistic basis for expecting different deamination outcomes across the four stereoisomers [1][2].

Deamination Chemistry Nitrous Acid Tetrahydrofuran Formation

Validated Application Scenarios


Chiral Tetrahydrofuran Building Block Synthesis

Researchers requiring a D-xylo-configured 2,5-anhydroaminopentitol for nucleoside analogue construction or iminocyclitol synthesis can utilize (2R,3R,4S)-5-aminopentane-1,2,3,4-tetraol hydrochloride as the direct precursor. Treatment with anhydrous HF/HCO₂H yields the corresponding 1-amino-2,5-anhydro derivative in 95–100% yield with full retention of the (2R,3R,4S) configuration [1]. This stereospecificity ensures that the tetrahydrofuran ring stereochemistry is predetermined by the starting aminopentitol configuration, eliminating the need for chiral separation of diastereomeric products. The D-xylo-derived anhydropentitol serves as a versatile intermediate for subsequent N-alkylation, N-acylation, or reductive amination to generate diverse aminoalkyl-substituted tetrahydrofurans with defined stereochemistry [1].

Site-Selective Carbohydrate Fluorination

In programs focused on fluorinated carbohydrate synthesis—for example, the preparation of ¹⁸F-labeled glycosyl fluorides for positron emission tomography (PET) imaging or fluorinated oligosaccharide probes for glycosidase mechanism studies—(2R,3R,4S)-5-aminopentane-1,2,3,4-tetraol hydrochloride offers a documented entry point for site-selective fluorine introduction at the C-1 position . The primary amine can be converted to a diazonium salt and subsequently displaced by fluoride (Balz–Schiemann or related methodology), while the three secondary hydroxyl groups can be orthogonally protected. The D-xylo configuration ensures that the resulting 1-deoxy-1-fluoro-D-xylitol derivative carries the correct stereochemistry for incorporation into xylose-based oligosaccharide frameworks .

Glycosidase Inhibitor and Iminocyclitol Design

The nonplanar sickle conformation of the D-xylo isomer, established by 250-MHz ¹H-NMR [2], provides a rationale for its use as a scaffold in glycosidase inhibitor design. Enzyme active sites recognize specific carbohydrate conformations; the sickle-shaped backbone of the D-xylo aminopentitol may mimic the transition-state geometry of certain xylosidases or related glycosyl hydrolases. The primary amine permits facile conjugation to pharmacophoric groups or solid supports, while the (2R,3R,4S)-configured secondary hydroxyl array ensures correct spatial presentation of hydrogen-bond donors/acceptors. Researchers designing inhibitors of D-xylose-processing enzymes should prioritize the D-xylo isomer over the D-ribo or D-arabino forms, as the latter may present incorrect hydroxyl orientations to the enzyme's catalytic residues [2][3].

Cost-Efficient Multigram Synthesis from D-Xylose

For process chemistry groups requiring multigram to kilogram quantities of a specific aminodeoxypentitol enantiomer, the (2R,3R,4S) isomer offers a supply-chain advantage: D-xylose, the ultimate starting material for the D-xylono-1,4-lactone synthetic route [3], is the most abundant and lowest-cost pentose feedstock globally, derived from hemicellulose-rich biomass (corn cobs, hardwood). This contrasts with D-lyxose and D-arabinose, which are rare sugars with limited commercial availability and higher cost. The well-precedented NaBH₄ reduction and catalytic hydrogen transfer sequence yields the aminopentitol quantitatively [3], making the D-xylo isomer the economically rational choice for large-scale carbohydrate chemistry programs where the specific (2R,3R,4S) stereochemistry meets the project's requirements.

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